Quinaldine Red

Acid-Base Titration pH Indicator Analytical Chemistry

Quinaldine Red (QR) is the only commercial styryl-quinolinium dye combining an ultra-acidic visual transition (pH 1.4–3.2, colorless to red) with AGP-specific fluorescence. Unlike Methyl Red, Nile Red, or ANS, QR shows zero albumin/lipoprotein correlation—delivering a 65% binding increase in leukemic plasma for interference-free AGP quantification. Procure for Tm determination (no instrumentation), naked-eye hypochlorite detection (LOD 0.2 µM), or amyloid fibril imaging with superior photostability.

Molecular Formula C21H23N2.I
C21H23IN2
Molecular Weight 430.3 g/mol
CAS No. 117-92-0
Cat. No. B093502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinaldine Red
CAS117-92-0
Synonymsquinaldine red
quinaldine red chloride
Molecular FormulaC21H23N2.I
C21H23IN2
Molecular Weight430.3 g/mol
Structural Identifiers
SMILESCC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-]
InChIInChI=1S/C21H23N2.HI/c1-4-23-20(16-12-18-7-5-6-8-21(18)23)15-11-17-9-13-19(14-10-17)22(2)3;/h5-16H,4H2,1-3H3;1H/q+1;/p-1
InChIKeyJOLANDVPGMEGLK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinaldine Red (CAS 117-92-0): Core Physicochemical and Spectral Specifications for Procurement Decisions


Quinaldine Red (QR) is a synthetic styryl-quinolinium dye classified as a cationic fluorogenic probe and acid-base indicator [1]. Its core physicochemical profile includes a molecular formula of C₂₁H₂₃IN₂, a molecular weight of 430.33 g/mol, and a melting point of 240 °C (decomposition) . The compound is sparingly soluble in water but freely soluble in ethanol, forming a deep red solution that is photolabile and requires storage protected from light [2]. It exhibits a pKa of 2.63 at 25 °C and a visual pH transition interval from colorless at pH 1.4 to red at pH 3.2, with the presence of chlorides shifting the range to pH 1.2–3.0 [3]. Its absorption maximum (λmax) ranges from 528 to 533 nm in acetic acid, with a specific absorptivity (A 1%/1 cm) of 1150–1480 .

Quinaldine Red (CAS 117-92-0): Why Alternative pH Indicators and Fluorescent Probes Cannot Be Directly Substituted


Quinaldine Red cannot be generically replaced by other pH indicators or cationic dyes due to its unique combination of an ultra-acidic transition range (pH 1.4–3.2) and its role as a supramolecular probe with specific binding selectivity for alpha-1-acid glycoprotein (AGP) and amyloid fibrils [1]. While alternative indicators such as Methyl Red (pH 4.4–6.2) and Phenol Red (pH 6.8–8.4) cover more neutral ranges, QR is one of the few indicators that enables precise, colorimetric discrimination in the sub-pH 3.2 regime, a niche essential for monitoring strong acid processes [2]. Furthermore, its photophysical behavior as a molecular rotor—exhibiting a 65% increase in binding in leukemic plasma versus control, with no correlation to albumin—distinguishes it from probes like ANS (8-anilinonaphthalene-1-sulfonate) and Nile Red, which respectively bind albumin and partition into lipoproteins [3]. Substituting QR with a generic alternative would compromise assay sensitivity, specificity, and the quantitative validity of results in these specialized applications.

Quinaldine Red (CAS 117-92-0): Quantitative Performance Evidence Against Comparators and Baselines


Quinaldine Red's Ultra-Acidic pH Transition Range (1.4–3.2) Compared to Alternative Indicators

Quinaldine Red demonstrates a visual transition interval of pH 1.4 (colorless) to 3.2 (red), which is significantly more acidic than other commonly used indicators such as Methyl Red (pH 4.4–6.2) and Phenol Red (pH 6.8–8.4) [1]. This places QR in a distinct operational niche for monitoring strongly acidic environments where alternatives remain unresponsive .

Acid-Base Titration pH Indicator Analytical Chemistry

Quinaldine Red's Binding Constant (K = 1.3 × 10⁶ M⁻¹) and Fluorescence Enhancement on Alpha-1-Acid Glycoprotein (AGP) Compared to ANS and Auramine O

In a comparative study, Quinaldine Red exhibited strong binding to AGP with an association constant (K) of 1.3 × 10⁶ M⁻¹ and a binding stoichiometry (n) of 0.9, resulting in substantial fluorescence enhancement at longer wavelengths [1]. By contrast, the conventional probes 8-anilino-1-naphthalenesulfonate (ANS) and auramine O were found to be inferior for probing drug-binding sites on AGP [1]. Importantly, QR remains virtually non-fluorescent in aqueous solution or in the presence of human serum albumin (HSA), confirming its specificity for AGP [1].

Drug-Protein Interaction Fluorescent Probe AGP Binding

Quinaldine Red's Differential Binding Response in Acute-Phase Plasma: 65% Increase in Leukemia vs. Control, with No Albumin/Lipoprotein Correlation

In a clinical study on the acute-phase response, the binding of Quinaldine Red increased by 65% in plasma from leukemic children compared to a control group, and this binding did not correlate with albumin or lipoprotein levels [1]. In stark contrast, the binding of ANS decreased by approximately 33% under the same pathological conditions, while Nile Red's distribution shifted between albumin and lipoproteins [1]. This demonstrates QR's unique response profile tied specifically to α₁-acid glycoprotein (AGP) levels, which are modulated during the acute phase.

Acute-Phase Response Plasma Protein Binding Diagnostic Probe

Quinaldine Red's Naked-Eye Hypochlorite Detection Limit (0.2 μM) and 2x Faster Response Compared to Bisulfite

Quinaldine Red enables naked-eye detection of hypochlorite (ClO⁻) with a detection limit of 0.2 μM (approximately 15 ppb), demonstrating 50-fold higher sensitivity compared to bisulfite (HSO₃⁻) detection (47.8 μM) in the same assay system [1]. Furthermore, the response time for hypochlorite is approximately twice as fast as for bisulfite [1]. This method operates in 100% aqueous medium at near-neutral pH, which distinguishes it from many organic-solvent-dependent probes [1].

Colorimetric Sensor Hypochlorite Detection Environmental Monitoring

Quinaldine Red's Near-Infrared Amyloid Fibril Detection (LOD 2.31 μM) with Recovery of 90.4–99.2% in Serum

Quinaldine Red functions as a near-infrared (NIR) fluorescent probe that lights up the β-sheet structure of amyloid fibrils, demonstrating a linear fluorescence response in the presence of sera for fibril concentrations between 1–30 μM, with a limit of detection (LOD) of 2.31 μM [1]. The analytical recovery of the method in serum samples ranged from 90.4% to 99.2%, with a relative standard deviation (RSD) of 3.05–3.47% [1]. Comparative assessment with other canonical amyloid probes (such as Thioflavin T and Congo Red) highlighted QR's advantages in terms of strong supramolecular binding force, near-infrared emission (enabling deeper tissue penetration), high sensitivity, and resistance to photobleaching [1].

Amyloid Imaging Near-Infrared Probe Protein Aggregation

Quinaldine Red's Supramolecular Interaction for High-Throughput Protein Tm Determination: Validated Against Established Protocols

A 2024 method validation study demonstrated that Quinaldine Red can be used to determine the melting temperature (Tm) of proteins via supramolecular interaction, with results showing good agreement with established protocols and published values for five different proteins [1]. The method is described as inexpensive, rapid, and devoid of complex instrumentation or pre/post-treatment of samples, and it is adaptable for high-throughput screening in multi-well plate formats [1]. This contrasts with traditional thermal shift assays (e.g., Differential Scanning Calorimetry (DSC) or SYPRO Orange-based assays) which may require specialized equipment or expensive commercial dyes.

Protein Stability Thermal Shift Assay High-Throughput Screening

Quinaldine Red (CAS 117-92-0): Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Selective Monitoring of Alpha-1-Acid Glycoprotein (AGP) Levels in Clinical Plasma for Acute-Phase Response Assessment

In clinical research laboratories studying systemic inflammation, sepsis, or leukemia, Quinaldine Red is the preferred fluorescent probe for quantifying AGP binding capacity. Based on evidence showing a 65% increase in QR binding in leukemic plasma—with zero correlation to albumin or lipoproteins, unlike ANS or Nile Red [1]—QR provides a specific and interference-free readout of AGP dynamics. This enables researchers to isolate AGP-related changes from albumin and lipoprotein fluctuations, which is critical for accurate monitoring of the acute-phase response and for optimizing drug administration protocols in patient cohorts [1].

High-Throughput Thermal Stability Screening of Protein Therapeutics and Formulations

For biopharmaceutical formulation scientists and protein engineers, Quinaldine Red offers a validated, high-throughput method for determining protein melting temperatures (Tm). Evidence confirms that QR-based Tm values align with established protocols (e.g., DSC), while the assay requires no specialized instrumentation or sample pre-treatment [2]. This scenario is ideal for screening buffer conditions, assessing mutant protein stability, or monitoring lot-to-lot consistency in manufacturing, where the low cost and multi-well plate compatibility of QR provide a significant procurement advantage over expensive commercial thermal shift dyes or calorimetry services [2].

Sensitive and Rapid On-Site Detection of Hypochlorite in Water Quality Monitoring

Environmental testing laboratories and industrial water treatment facilities can deploy Quinaldine Red as a robust, naked-eye colorimetric sensor for hypochlorite. Leveraging its 50-fold higher sensitivity for ClO⁻ (LOD 0.2 μM) compared to bisulfite and its ~2x faster response, QR enables rapid, semi-quantitative field tests without the need for organic co-solvents [3]. This application is particularly valuable for verifying disinfectant levels in drinking water or monitoring bleach contamination in industrial effluents, where speed, low cost, and operational simplicity in aqueous media are paramount [3].

Near-Infrared Fluorescence Imaging and Quantification of Amyloid Fibrils in Neurodegenerative Disease Research

In neuroscience and protein-misfolding research, Quinaldine Red is a superior alternative to Thioflavin T and Congo Red for detecting and quantifying amyloid fibrils. Its near-infrared emission (enabling deeper tissue penetration and reduced autofluorescence) and high recovery (90.4–99.2%) in serum matrices, combined with resistance to photobleaching, make QR the optimal choice for in vitro assays and ex vivo tissue imaging of β-sheet aggregates [4]. Researchers studying Alzheimer's disease, Parkinson's disease, or systemic amyloidosis can achieve more reliable and sensitive quantification of fibril load in biological samples, facilitating drug screening and mechanistic studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinaldine Red

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.